Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H17F3N2O2 and its molecular weight is 302.297. The purity is usually 95%.
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Scientific Research Applications
1. Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, have shown promising results in antituberculosis activity. One compound in this series, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with low cytotoxicity at certain concentrations (Jeankumar et al., 2013).
2. Synthesis of Novel Insecticides
The chemical structure of Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has been used as a basis for designing novel insecticides. A study focusing on the synthesis of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, which are structurally similar, demonstrated growth-inhibiting and larvicidal activities against armyworms. This suggests potential applications in agricultural pest control (Cai et al., 2010).
3. Synthesis of Pyrano[4,3-d]thieno[2,3-b]pyridine Derivatives
Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a compound related to Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, has been used in the synthesis of pyrano[4,3-d]thieno[2,3-b]pyridine derivatives. These compounds have potential in various organic chemistry applications, such as the development of new pharmaceuticals or advanced materials (Paronikyan et al., 2016).
4. Development of Functionalized Tetrahydropyridines
The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, which are structurally related to Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, has been achieved with excellent yields. These compounds have potential applications in the development of new chemical entities with various biological activities (Zhu et al., 2003).
Safety and Hazards
Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
The demand for TFMP derivatives, such as Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, has been increasing steadily in the last 30 years due to their potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within the structures of other molecules and investigating their wide-ranging potential applications .
Properties
IUPAC Name |
ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-7-19(8-6-10)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGLUUYZIDFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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